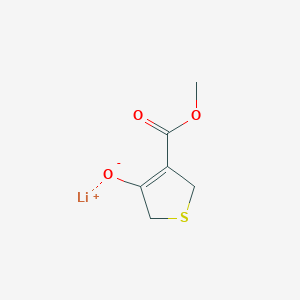
4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide, also known as Compound 32, is a small-molecule inhibitor that has shown potential as a therapeutic agent in various scientific research applications. This compound is synthesized using a specific method and has a mechanism of action that targets a specific biochemical pathway.
Aplicaciones Científicas De Investigación
Fluorination Techniques
Research by Banks and Khazaei (1990) on perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] highlights a powerful electrophilic fluorinating agent that could be relevant for modifying similar compounds (Banks & Khazaei, 1990). Another study by Wang, Mei, and Yu (2009) discusses the ortho-fluorination of triflamide-protected benzylamines, providing insights into fluorination methods that might apply to the synthesis or modification of related compounds (Wang, Mei, & Yu, 2009).
Antimicrobial Activity
Carmellino et al. (1994) studied the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), finding several compounds highly active against fungi and Gram-positive microorganisms (Carmellino et al., 1994). Limban, Marutescu, and Chifiriuc (2011) synthesized and tested the antipathogenic activity of new thiourea derivatives, demonstrating potential applications in developing novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Properties of Fluorinated Compounds
Xie et al. (2001) described the synthesis of soluble fluoro-polyimides, highlighting the role of fluorine-containing aromatic diamines in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001). The study by Suchetan et al. (2016) on the crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and related compounds offers insights into the molecular arrangement and potential applications in material science (Suchetan et al., 2016).
Propiedades
IUPAC Name |
4-fluoro-3-(2-phenylethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2O3S/c23-18-11-10-16(21(29)28-19-9-5-4-8-17(19)22(24,25)26)14-20(18)32(30,31)27-13-12-15-6-2-1-3-7-15/h1-11,14,27H,12-13H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLZLIGTMXAFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)

![3-(4-Chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2555112.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2555113.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2555115.png)



![3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2555121.png)

![2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2555124.png)
![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2555126.png)

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2555129.png)